molecular formula C19H24N4O4 B2928659 1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide CAS No. 1445671-00-0

1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide

Cat. No. B2928659
CAS RN: 1445671-00-0
M. Wt: 372.425
InChI Key: JJSFBJXGILRGRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide, also known as FMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. FMPP is a small molecule that can be synthesized in the laboratory, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Metabolic Profiling and Disposition Studies

Research on similar compounds, focusing on their metabolic profiles, disposition, and the identification of metabolites, is crucial for developing pharmaceuticals. Studies like those on L-735,524, a potent HIV-1 protease inhibitor, and SB-649868, an orexin 1 and 2 receptor antagonist, offer insights into the metabolic pathways and excretion patterns of complex molecules (Balani et al., 1995; Renzulli et al., 2011). These studies detail the excretion routes, metabolite identification, and potential implications for drug efficacy and safety.

Receptor Binding Studies

Compounds similar to 1-(3-Formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide may also find applications in studying receptor binding. For instance, research involving WAY-100635, a 5-HT1A receptor antagonist, uses detailed PET imaging to delineate receptor distribution in the human brain, providing a framework for understanding the neurological pathways and potential therapeutic targets for psychiatric and neurological disorders (Pike et al., 1996).

Environmental and Toxicological Studies

In the context of environmental science and toxicology, research on the metabolism and excretion of plasticizers like DINCH (1,2-Cyclohexane dicarboxylic acid, diisononyl ester) provides crucial data on human exposure and the potential health effects of widespread chemical use. Such studies detail the urinary metabolites and excretion patterns following exposure, contributing to risk assessments and regulatory policies (Silva et al., 2013).

properties

IUPAC Name

1-(3-formyl-2H-indazole-6-carbonyl)-N-(3-methoxypropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-27-10-2-7-20-18(25)13-5-8-23(9-6-13)19(26)14-3-4-15-16(11-14)21-22-17(15)12-24/h3-4,11-13H,2,5-10H2,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSFBJXGILRGRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1CCN(CC1)C(=O)C2=CC3=NNC(=C3C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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